Cas no 2117-11-5 (4-Pentyn-2-ol)

4-Pentyn-2-ol (CAS 5390-04-5) is an alkyne-containing secondary alcohol with the molecular formula C₅H₈O. This compound features a terminal alkyne group and a hydroxyl group at the 2-position, making it a versatile intermediate in organic synthesis. Its reactive triple bond allows for selective functionalization via click chemistry, Sonogashira coupling, or other alkyne-specific transformations, while the hydroxyl group enables further derivatization. 4-Pentyn-2-ol is particularly useful in pharmaceutical and materials science research for constructing complex molecular architectures. Its balanced polarity ensures moderate solubility in both organic and aqueous media, facilitating diverse reaction conditions. The compound is typically handled under inert conditions due to its potential sensitivity to oxidation.
4-Pentyn-2-ol structure
4-Pentyn-2-ol structure
商品名:4-Pentyn-2-ol
CAS番号:2117-11-5
MF:C5H8O
メガワット:84.11642
MDL:MFCD00004555
CID:84130
PubChem ID:92915

4-Pentyn-2-ol 化学的及び物理的性質

名前と識別子

    • (R,S)-4-Pentyn-2-ol
    • 4-Pentyn-2-ol
    • (+/-)-4-PENTYN-2-OL
    • (S)-4-PENTYN-2-OL
    • 1-methylbut-3-yn-1-ol
    • 2-methylpent-4-yn-1-ol
    • 4-Pentyne-2-ol
    • EINECS 218-321-1
    • pentyne-4-ol
    • rac-4-Pentyn-2-ol
    • EN300-102404
    • (RS)-1-PENTYN-4-OL
    • 1-methyl-3-butyn-1-ol
    • Pent-4-yn-2-ol
    • MFCD00004555
    • NS00026803
    • B5447322HJ
    • 4-Pentyn-2-ol, >=98%
    • DTXSID2022175
    • Q27274382
    • 68553-81-1
    • (RS)-4-PENTYN-2-OL
    • UNII-B5447322HJ
    • 1-pentyn-4-ol
    • NONADECANOICACIDN-METHYLAMIDE
    • 4-hydroxypentyne
    • AKOS009157029
    • P0818
    • 1-METHYL-3-BUTYNYL ALCOHOL
    • F16209
    • 4-HYDROXY-1-PENTYNE
    • NS00081587
    • J-013897
    • (+-)-4-pentyn-2-ol
    • FT-0694735
    • 4-pentin-2-ol
    • Z969111576
    • 2117-11-5
    • DB-242104
    • MDL: MFCD00004555
    • インチ: InChI=1S/C5H8O/c1-3-4-5(2)6/h1,5-6H,4H2,2H3
    • InChIKey: JTHLRRZARWSHBE-UHFFFAOYSA-N
    • ほほえんだ: C#CCC(C)O
    • BRN: 1734245

計算された属性

  • せいみつぶんしりょう: 84.05750
  • どういたいしつりょう: 84.058
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 6
  • 回転可能化学結合数: 1
  • 複雑さ: 67.3
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • ひょうめんでんか: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.6
  • トポロジー分子極性表面積: 20.2

じっけんとくせい

  • 密度みつど: 0.892 g/mL at 25 °C(lit.)
  • ゆうかいてん: -24.1°C (estimate)
  • ふってん: 126°C(lit.)
  • フラッシュポイント: 華氏温度:98.6°f< br / >摂氏度:37°C< br / >
  • 屈折率: n20/D 1.438(lit.)
  • ようかいど: Miscible with chloroform and ethyl acetate.
  • PSA: 20.23000
  • LogP: 0.39050
  • ようかいせい: 未確定

4-Pentyn-2-ol セキュリティ情報

4-Pentyn-2-ol 税関データ

  • 税関コード:2905290000
  • 税関データ:

    中国税関コード:

    2905290000

    概要:

    290529000他の不飽和モノアルコール。規制条件:nothing.VAT:17.0%.税金還付率:9.0%。最恵国関税:5.5%.一般関税:30.0%

    申告要素:

    製品名, 成分含有量包装する

    要約:

    290529000種類の不飽和一価アルコール。監理条件:なし。付加価値税:17.0%税金還付率:9.0%最恵国関税:5.5%.General tariff:30.0%

4-Pentyn-2-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
P227530-25000mg
4-Pentyn-2-ol
2117-11-5
25g
$167.00 2023-05-17
Enamine
EN300-102404-2.5g
pent-4-yn-2-ol
2117-11-5 95%
2.5g
$21.0 2023-10-28
SHENG KE LU SI SHENG WU JI SHU
sc-232948-5 g
4-Pentyn-2-ol,
2117-11-5
5g
¥338.00 2023-07-11
eNovation Chemicals LLC
D963563-1g
4-PENTYN-2-OL
2117-11-5 97%
1g
$75 2024-06-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
268992-25G
4-Pentyn-2-ol
2117-11-5
25g
¥2086.83 2023-12-09
SHANG HAI XIAN DING Biotechnology Co., Ltd.
P0818-5ml
4-Pentyn-2-ol
2117-11-5 97.0%(GC)
5ml
¥570.0 2022-06-10
TRC
P227530-10g
4-Pentyn-2-ol
2117-11-5
10g
$ 121.00 2023-09-06
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P45100-1g
4-Pentyn-2-ol
2117-11-5
1g
¥268.0 2021-09-04
SHENG KE LU SI SHENG WU JI SHU
sc-232948A-25 g
4-Pentyn-2-ol,
2117-11-5
25g
¥1,241.00 2023-07-11
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
L02752-5g
4-Pentyn-2-ol, 97%
2117-11-5 97%
5g
¥788.00 2023-02-06

4-Pentyn-2-ol 関連文献

4-Pentyn-2-olに関する追加情報

4-Pentyn-2-ol (CAS No. 2117-11-5): A Versatile Compound in Chemical and Pharmaceutical Research

4-Pentyn-2-ol (CAS No. 2117-11-5) is a versatile compound with a wide range of applications in chemical and pharmaceutical research. This five-carbon alkyne alcohol has gained significant attention due to its unique chemical properties and potential in various synthetic pathways. In this article, we will explore the structure, synthesis, applications, and recent research developments of 4-Pentyn-2-ol.

Structure and Properties

4-Pentyn-2-ol has the molecular formula C5H8O and a molecular weight of 84.11 g/mol. The compound features a terminal alkyne group (-C≡CH) and a hydroxyl group (-OH) on the second carbon atom. This unique combination of functional groups endows 4-Pentyn-2-ol with several interesting properties, including high reactivity in various chemical reactions and the ability to participate in click chemistry, a powerful tool in organic synthesis.

The physical properties of 4-Pentyn-2-ol include a boiling point of approximately 99°C at atmospheric pressure and a melting point of -63°C. It is soluble in common organic solvents such as ethanol, acetone, and dimethyl sulfoxide (DMSO), making it easy to handle in laboratory settings. The compound's low toxicity and environmental compatibility further enhance its appeal for use in both research and industrial applications.

Synthesis of 4-Pentyn-2-ol

The synthesis of 4-Pentyn-2-ol can be achieved through several methods, each with its own advantages and limitations. One common approach involves the reaction of propargyl alcohol with acetylene in the presence of a suitable catalyst, such as palladium on carbon (Pd/C). This method provides high yields and excellent purity, making it suitable for large-scale production.

An alternative synthetic route involves the hydroboration of 4-pentyne followed by oxidation to form the alcohol. This method is particularly useful for preparing enantiomerically pure forms of 4-Pentyn-2-ol, which are essential for applications in chiral chemistry and pharmaceuticals.

Applications in Chemical Research

4-Pentyn-2-ol has found numerous applications in chemical research due to its unique reactivity. One of its most notable uses is in click chemistry, where it serves as a building block for constructing complex molecules through copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions. This reaction is highly efficient and selective, making it an indispensable tool in organic synthesis.

Beyond click chemistry, 4-Pentyn-2-ol is also used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and materials. Its ability to undergo selective functionalization reactions allows chemists to introduce specific functional groups at precise locations within complex molecular frameworks.

Pharmaceutical Applications

In the pharmaceutical industry, 4-Pentyn-2-ol has shown promise as a key intermediate in the development of new drugs. Recent studies have highlighted its potential in the synthesis of anti-inflammatory agents, antiviral compounds, and anticancer drugs. For example, researchers at the University of California have used 4-Pentyn-2-ol-based click chemistry to develop novel inhibitors of protein-protein interactions involved in cancer progression.

An important area of research involves the use of 4-Pentyn-2-ol-containing molecules as prodrugs. Prodrugs are inactive precursors that are converted into active drugs within the body through metabolic processes. By incorporating 4-Pentyn-2-ol-based linkers into prodrug designs, scientists can improve drug delivery, reduce side effects, and enhance therapeutic efficacy.

Bioconjugation and Drug Delivery

The unique reactivity of the alkyne group in 4-Pentyn-2-ol makes it an excellent candidate for bioconjugation reactions. Bioconjugation involves linking biomolecules such as proteins, antibodies, or nucleic acids to other molecules or nanoparticles to create functional bioconjugates with enhanced properties. In drug delivery systems, bioconjugates can improve targeting specificity, stability, and pharmacokinetics.

A recent study published in the Journal of Medicinal Chemistry demonstrated the use of 4-Pentyn-2-ol strong>-based bioconjugates for targeted delivery of therapeutic agents to cancer cells. The researchers used CuAAC reactions to attach anticancer drugs to monoclonal antibodies specific for tumor markers. This approach significantly enhanced drug efficacy while minimizing toxicity to healthy tissues.

Sustainability and Green Chemistry strong> p > < p >In line with growing concerns about environmental sustainability, there is increasing interest in developing green synthetic methods for producing compounds like 4-Pentyn - 2 - ol strong>. Green chemistry principles emphasize minimizing waste generation , reducing energy consumption , and using renewable resources . Recent advances have led to more sustainable synthetic routes for 4 - Pentyn - 2 - ol strong>, including catalytic processes that use earth - abundant metals and mild reaction conditions . These developments not only reduce environmental impact but also improve economic viability . p > article > response >

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価格 ($):153.0